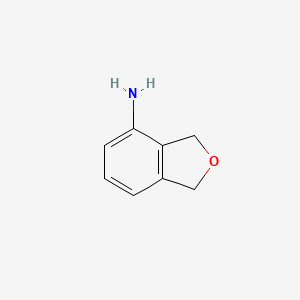

4-Amino-1,3-dihydroisobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLMUORJBFEXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1,3-dihydroisobenzofuran

Introduction: The Strategic Importance of 4-Amino-1,3-dihydroisobenzofuran

This compound (CAS: 98475-10-6), a key heterocyclic amine, serves as a critical structural motif and intermediate in medicinal chemistry and materials science. Its unique combination of a constrained bicyclic ether system and an aromatic amine functional group makes it a valuable building block for complex molecular architectures. In the pharmaceutical industry, this scaffold is particularly valuable in the development of active pharmaceutical ingredients (APIs) targeting neurological disorders, such as anxiety and depression, due to its capacity to interact with specific central nervous system receptors.[1] Furthermore, it is a foundational component for creating novel molecules with potential anti-inflammatory and analgesic properties.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental methodologies used for their determination. Understanding how these properties are measured and why they are critical provides researchers with the foundational knowledge to effectively utilize this compound in drug discovery and development pipelines. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

I. Core Molecular and Physical Properties

The fundamental properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below combines experimentally determined values with validated computational predictions where experimental data is not publicly available.

| Property | Value | Data Source |

| IUPAC Name | 1,3-dihydro-2-benzofuran-4-amine | Computed by Lexichem TK 2.7.0[2] |

| CAS Number | 98475-10-6 | European Chemicals Agency (ECHA)[2] |

| Molecular Formula | C₈H₉NO | PubChem[2] |

| Molecular Weight | 135.16 g/mol | PubChem[2] |

| Appearance | White to yellow solid | Hoffman Fine Chemicals[3] |

| Melting Point | 86 to 90 °C | Hoffman Fine Chemicals[3] |

| Boiling Point | 288.6 ± 40.0 °C (at 760 Torr) | Predicted (SciFinder) |

| Density | 1.208 ± 0.06 g/cm³ (at 20 °C) | Predicted (SciFinder) |

| Storage | Store at room temperature, keep dry | MySkinRecipes[1] |

The melting point range of 86-90 °C suggests a compound with moderate crystalline lattice energy. The recommendation to keep the compound dry indicates potential hygroscopicity, a factor that must be controlled during weighing and storage to ensure accurate molar concentrations in downstream applications.

II. Lipophilicity and Ionization: Cornerstones of Bioavailability

The ability of a molecule to partition between aqueous and lipid environments (lipophilicity) and its state of ionization at physiological pH are paramount predictors of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

A. Partition and Distribution Coefficients (LogP & LogD)

The octanol-water partition coefficient (LogP) measures the lipophilicity of the neutral form of a molecule. However, for an ionizable compound like this compound, the distribution coefficient (LogD) is a more biologically relevant metric.[4][5] LogD accounts for all species (neutral and ionized) at a given pH, providing a more accurate picture of its behavior at physiological pH (typically 7.4).[6]

| Parameter | Value | Method |

| XLogP3 | 0.5 | Computed (PubChem)[2] |

| LogD (pH 7.4) | Not Experimentally Determined | N/A |

The computed LogP of 0.5 suggests a relatively balanced hydrophilic-lipophilic character for the neutral molecule. A LogP in the optimal range of 1-3 is often targeted for good percutaneous penetration.[7] However, the presence of the basic amino group means that at physiological pH, a significant portion of the molecules will be protonated, increasing aqueous solubility and lowering the effective lipophilicity, which would be reflected in the LogD value.

Experimental Workflow: Shake-Flask Method for LogD Determination

The gold-standard "shake-flask" method is employed to experimentally determine the LogD. The choice of this method is based on its direct measurement principle, which provides high-fidelity data when executed correctly.

Caption: Workflow for experimental LogD determination via the shake-flask method.

B. Acidity Constant (pKa)

The pKa value defines the pH at which the amino group is 50% protonated. This is a critical parameter as it dictates solubility, receptor binding (as ionic interactions are often key), and membrane permeability. For an aromatic amine, the pKa of its conjugate acid is typically in the range of 4-5.

Predicted pKa: While no experimental value is published, the pKa of the conjugate acid of this compound is predicted to be in the range of 4.5 - 5.5 , similar to aniline (pKa 4.6). This implies that at physiological pH 7.4, the compound will exist predominantly in its neutral, more lipophilic form, which is crucial for crossing the blood-brain barrier.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and direct method for pKa determination.[8] It relies on monitoring pH changes upon the addition of a titrant, allowing for precise identification of the half-equivalence point, which corresponds to the pKa.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water or a co-solvent system (e.g., water-methanol) if aqueous solubility is limited. The choice of a co-solvent is critical as it can slightly alter the apparent pKa, a fact that must be reported with the results.

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Under gentle stirring, add precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) as the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-neutralization point. Alternatively, a Gran plot or derivative plot can be used to more accurately pinpoint the equivalence point.

III. Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming identity and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. Based on the structure of this compound and spectral data from analogous compounds, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~6.8-7.2 ppm (m, 3H): Aromatic protons on the benzene ring, exhibiting complex splitting due to their ortho and meta relationships.

-

δ ~5.0-5.2 ppm (s, 4H): Methylene protons of the dihydroisobenzofuran ring (at positions 1 and 3). These may appear as two distinct singlets or an AB quartet depending on the conformational rigidity.

-

δ ~3.5-4.5 ppm (br s, 2H): Amine (-NH₂) protons. The chemical shift and peak shape are highly dependent on concentration and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~140-150 ppm: Aromatic carbon attached to the amino group (C4).

-

δ ~115-135 ppm: Other aromatic carbons.

-

δ ~70-75 ppm: Methylene carbons of the dihydroisobenzofuran ring (C1 and C3).

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, making the amine protons more clearly observable.

-

Instrument Setup: Acquire spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H (1D proton) and ¹³C (proton-decoupled) spectra are used.

-

Structural Confirmation: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments reveal proton-proton and proton-carbon correlations, confirming the connectivity of the molecular framework.

Caption: A comprehensive NMR workflow for structural elucidation and verification.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key FTIR Absorptions (KBr Pellet):

-

3450-3300 cm⁻¹ (doublet): N-H stretching vibrations of the primary amine. The doublet appearance is characteristic of an -NH₂ group.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene groups.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

~1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹: Aromatic C-N stretching.

-

~1100-1000 cm⁻¹: C-O-C stretching of the cyclic ether.

C. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 135. This peak corresponds to the intact molecule minus one electron.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of parts of the dihydrofuran ring or side chain, though detailed fragmentation pathways would require experimental validation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, expecting a measured mass very close to the calculated exact mass of 135.0684 Da.[2]

IV. Conclusion and Future Directions

This guide has detailed the essential physicochemical properties of this compound, providing both known data and robust, field-proven methodologies for determining parameters that are not yet publicly documented. The balanced lipophilicity, predicted pKa, and specific structural features underscore its utility as a versatile intermediate for drug discovery, particularly in neuroscience.

For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are the first critical steps. We strongly recommend the experimental determination of LogD at various pH values and a definitive pKa measurement to build accurate ADME and quantitative structure-activity relationship (QSAR) models. These data points are indispensable for optimizing lead compounds and ensuring the successful progression of new chemical entities through the development pipeline.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13472252, this compound. Retrieved from [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Supporting Information. (n.d.). General Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Retrieved from [Link]

-

Taylor & Francis. (n.d.). LogP – Knowledge and References. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

ResearchGate. (2025, August 10). LogD: Lipophilicity for ionisable compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10327, 1,3-Dihydroisobenzofuran. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 98475-10-6 | this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dihydro isobenzofuran. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-2-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)isoindoline-1,3-dione. Retrieved from [Link]

-

Bahar, S., & Ikhtiar, A. (2017). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 22(8), 1327. MDPI AG. Retrieved from [Link]

-

Prlainović, N., et al. (2018). Experimental and theoretical study on solvent and substituent effect in 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-benzophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. Retrieved from [Link]

-

PubMed. (2010, August 26). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H9NO | CID 13472252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. acdlabs.com [acdlabs.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Amino-1,3-dihydroisobenzofuran: A Technical Guide

Introduction

4-Amino-1,3-dihydroisobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a dihydroisobenzofuran core with an amino functional group, presents a versatile scaffold for the synthesis of novel therapeutic agents.[1] Accurate structural elucidation and characterization are paramount for its application in drug design and development. This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Due to the limited availability of direct experimental spectra in the public domain, this guide will leverage data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis. This approach not only offers a comprehensive understanding of the target molecule but also illustrates the power of spectroscopic prediction in modern chemical research.

Molecular Structure and Key Features

The structure of this compound (C₈H₉NO, Molar Mass: 135.16 g/mol ) forms the basis for interpreting its spectroscopic data.[1][2][3] The key structural features include a benzene ring substituted with an amino group and a fused dihydrofuran ring. This arrangement dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ether linkage.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-5, H-7 | ~5.0 - 5.2 | Singlet | 4H | The two methylene groups of the dihydrofuran ring are chemically equivalent and expected to appear as a singlet. The adjacent oxygen atom causes a significant downfield shift. |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of amino protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| Aromatic H | ~6.5 - 7.2 | Multiplet | 3H | The protons on the aromatic ring will appear as a complex multiplet. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the fusion of the dihydrofuran ring will also influence the chemical shifts. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The symmetry of the dihydrofuran portion will result in fewer signals than the total number of carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O | N/A | This molecule does not contain a carbonyl group. |

| C-Ar (quaternary) | ~140 - 150 | The carbon atom attached to the amino group will be significantly shielded. The carbons at the fusion of the two rings will also be in this region. |

| C-Ar (CH) | ~110 - 130 | The aromatic carbons will resonate in this typical region. The exact shifts will be influenced by the amino substituent. |

| -CH₂-O- | ~70 - 75 | The carbon atoms of the methylene groups in the dihydrofuran ring are adjacent to an oxygen atom, causing a downfield shift into this characteristic range. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3300 - 3500 | Medium-Strong, Broad | Symmetric and Asymmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong | Stretching |

| C-O (ether) | 1000 - 1300 | Strong | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 135, corresponding to the molecular weight of the compound.[1][2]

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom to give a stable cation at m/z = 134.

-

Loss of formaldehyde (CH₂O) from the dihydrofuran ring, resulting in a fragment at m/z = 105.

-

Cleavage of the C-O bond in the dihydrofuran ring can lead to various smaller fragments.

-

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

While direct experimental data for the target molecule is scarce, the following general protocols outline the standard procedures for acquiring the spectroscopic data discussed. These protocols are based on established methodologies for the characterization of organic compounds.[4][5]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: Cast a thin film of the sample between two salt plates (e.g., NaCl or KBr) or obtain the spectrum of a solution in a suitable solvent (e.g., CHCl₃) in an IR-transparent cell.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquisition:

-

EI-MS: The sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.

-

ESI-MS: The sample solution is sprayed into the ion source, creating charged droplets that desolvate to produce protonated molecules ([M+H]⁺).

-

The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive characterization of this important heterocyclic compound has been presented. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the synthesis, identification, and further application of this compound and its derivatives.

References

Sources

An In-depth Technical Guide to 4-Amino-1,3-dihydroisobenzofuran (CAS 98475-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1,3-dihydroisobenzofuran (CAS 98475-10-6), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible and detailed synthetic pathway, and explores its potential pharmacological applications, with a particular focus on its structural relationship to known psychoactive compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and the exploration of new chemical entities.

Introduction

This compound, also known as 1,3-dihydroisobenzofuran-4-amine, is a unique bicyclic aromatic amine. Its core structure, the 1,3-dihydroisobenzofuran (phthalane) ring system, is a key pharmacophore in a number of clinically significant drugs, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram. The presence of an amino group on the benzene ring at the 4-position offers a reactive handle for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. This guide will delve into the essential technical aspects of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological assays. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 98475-10-6 | [1][2] |

| Molecular Formula | C₈H₉NO | [1][2] |

| Molecular Weight | 135.17 g/mol | [2] |

| IUPAC Name | 1,3-dihydro-2-benzofuran-4-amine | [2] |

| Synonyms | This compound, 1,3-Dihydroisobenzofuran-4-amine | N/A |

| Appearance | White to yellow solid | [1][2] |

| Melting Point | 86 to 90 °C | [1] |

| Boiling Point | 288.6 ± 40.0 °C (Predicted) | [1] |

| Density | 1.208 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Information not readily available | N/A |

| Storage | Sealed in a dry, dark space, preferably refrigerated (2 to 8 °C) | [1] |

Synthesis of this compound

A robust and reproducible synthetic route is paramount for the accessibility of any chemical building block. While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a logical and scientifically sound two-step pathway can be proposed based on established chemical transformations. This proposed synthesis starts from the commercially available 4-nitrophthalimide.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Reduction of the nitro group: The nitro group of 4-nitrophthalimide is selectively reduced to an amino group to yield 4-aminophthalimide.

-

Reduction of the phthalimide moiety: The cyclic imide functionality of 4-aminophthalimide is then reduced to the corresponding cyclic ether, 1,3-dihydroisobenzofuran.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocols

This procedure is adapted from a patented process describing the reduction of nitrophthalimides.[3]

Protocol:

-

Reaction Setup: To a hydrogenation vessel, add 4-nitrophthalimide (1 equivalent) and dissolve it in dimethylformamide (DMF).

-

Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on carbon (Pd/C) or Raney Nickel to the solution.

-

Hydrogenation: The vessel is then subjected to an atmosphere of hydrogen gas (H₂). The reaction is typically initiated at a lower pressure (20-40 psi) and room temperature. Due to the exothermic nature of the reaction, cooling may be necessary to maintain the temperature.

-

Reaction Progression: After the initial exotherm subsides, the hydrogen pressure can be increased (40-60 psi) and the temperature may be raised to 40-50 °C to ensure complete conversion.

-

Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered to remove the catalyst. The DMF is then removed under reduced pressure. The resulting residue is triturated with water to precipitate the product.

-

Purification: The solid 4-aminophthalimide is collected by filtration, washed with water, and dried. The product is typically a yellow crystalline solid.

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon and Raney Nickel are highly effective and commonly used catalysts for the hydrogenation of nitro groups to amines. They offer good activity and selectivity.

-

Solvent: Dimethylformamide (DMF) is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction.

-

Hydrogen Pressure and Temperature: The staged increase in pressure and temperature allows for controlled reaction kinetics, managing the initial exotherm and then driving the reaction to completion.

The reduction of a phthalimide to a 1,3-dihydroisobenzofuran can be achieved using strong reducing agents like borane or lithium aluminum hydride.

Protocol:

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend 4-aminophthalimide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent Addition: To this suspension, slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. An excess of the reducing agent is typically required.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or an aqueous acid solution at 0 °C to decompose the excess reducing agent.

-

Work-up: The resulting mixture is then typically basified (e.g., with NaOH solution) and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Reducing Agents: Borane and lithium aluminum hydride are powerful enough to reduce the carbonyl groups of the imide to methylene groups, forming the desired cyclic ether.

-

Anhydrous Conditions: These reducing agents are highly reactive with water, necessitating the use of anhydrous solvents and an inert atmosphere.

-

Quenching and Work-up: The careful quenching and subsequent basic work-up are crucial for safety and for ensuring the product is in its free amine form for extraction.

Potential Pharmacological Applications and Mechanism of Action

The primary interest in this compound stems from its structural similarity to the core of citalopram, a widely prescribed antidepressant.

The 1,3-Dihydroisobenzofuran Scaffold and Serotonin Reuptake Inhibition

Citalopram and its active enantiomer, escitalopram, are potent and selective serotonin reuptake inhibitors (SSRIs). They function by binding to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[4] By inhibiting this reuptake, SSRIs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The 1,3-dihydroisobenzofuran ring system is a critical component of the pharmacophore responsible for this activity.

Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

Potential Role of the 4-Amino Group

The presence of the 4-amino group on the 1,3-dihydroisobenzofuran scaffold in the title compound provides a point for diversification and modulation of its pharmacological properties. This amino group can:

-

Serve as a handle for further derivatization: It can be readily acylated, alkylated, or used in other coupling reactions to generate a library of new compounds.

-

Influence binding affinity and selectivity: The electronic and steric properties of the amino group, or substituents attached to it, could significantly impact the binding of the molecule to its biological target, potentially altering its affinity and selectivity for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).

-

Modulate physicochemical properties: The amino group can influence the solubility, lipophilicity, and metabolic stability of the molecule, which are critical parameters in drug development.

Derivatives of this compound could be explored for their potential as novel antidepressants, anxiolytics, or other CNS-active agents.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its core structure is a validated pharmacophore for targeting the serotonin transporter. The synthetic route outlined in this guide, proceeding from readily available starting materials, provides a practical approach for its preparation in a laboratory setting. Further exploration of the chemistry of the 4-amino group will undoubtedly lead to the discovery of novel compounds with interesting and potentially valuable pharmacological activities. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 98475-10-6 | this compound. Retrieved from [Link]

- Chowdary, N. V., & Reddy, M. P. (2004). A process for the preparation of 3-and 4-aminophthalimide. WO 2004/043919 A1.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 98475-10-6, this compound. Retrieved from [Link]

- Google Patents. (n.d.). Pyrimidin-2-yl sulfonamide derivatives. US20240025883A1.

- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.

Sources

- 1. 4-Aminoisobenzofuran-1,3-dione|Research Chemical [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Amino-1,3-dihydroisobenzofuran

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-Amino-1,3-dihydroisobenzofuran. While direct pharmacological studies on this specific molecule are not extensively published, its structural significance as a key intermediate in the synthesis of major pharmaceutical agents, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram, provides a strong basis for inferring its biological activity. This document will dissect the well-established mechanism of its derivatives to propose a likely mode of action for the parent compound, grounded in principles of medicinal chemistry and pharmacology. We will explore the structure-activity relationships, relevant signaling pathways, and provide detailed experimental protocols for researchers seeking to validate these hypotheses.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₈H₉NO.[1] Its structure features a dihydroisobenzofuran core with an amino group substituted on the benzene ring. This molecule is primarily recognized in the pharmaceutical industry as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its utility lies in providing a foundational scaffold that can be chemically modified to create compounds with high affinity and selectivity for specific biological targets, particularly within the central nervous system.[2]

| Chemical Properties | |

| IUPAC Name | 1,3-dihydro-2-benzofuran-4-amine[1] |

| Molecular Formula | C₈H₉NO[1] |

| Molecular Weight | 135.16 g/mol [1] |

| CAS Number | 98475-10-6[1] |

Inferred Mechanism of Action via Structural Analogs: The Case of Citalopram

The most direct path to understanding the likely mechanism of action of this compound is through the detailed examination of its most prominent derivative, citalopram. Citalopram is a widely prescribed antidepressant that belongs to the class of selective serotonin reuptake inhibitors (SSRIs).[3][4]

The Serotonergic Synapse and the Role of SERT

The therapeutic effects of citalopram are exerted at the serotonergic synapse. Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that plays a critical role in regulating mood, sleep, and appetite.[5][6] After its release from the presynaptic neuron, serotonin's action in the synaptic cleft is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[5][6][7]

Citalopram's Inhibition of SERT

Citalopram's primary mechanism of action is the potent and selective inhibition of SERT.[5][6][8] By binding to the transporter, citalopram blocks the reabsorption of serotonin, leading to an increased concentration of serotonin in the synaptic cleft.[5][6] This enhanced availability of serotonin leads to a potentiation of serotonergic neurotransmission, which is believed to be the basis for its antidepressant and anxiolytic effects.[5][6] Chronic administration of citalopram can also lead to neuroplastic changes in the brain, such as increased neurogenesis in the hippocampus.[5]

The S-enantiomer of citalopram, known as escitalopram, is the pharmacologically active form and exhibits the highest selectivity for SERT among all SSRIs.[9][10][11] Escitalopram binds not only to the primary (orthosteric) site on SERT but also to an allosteric site, which is thought to prolong its binding and enhance its inhibitory effect.[9][10]

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural relationship to the potent SSRI citalopram provides a strong foundation for postulating its mechanism of action. It is highly probable that this compound interacts with the serotonin transporter, although with significantly lower affinity and potency than its more complex derivatives. The amino group on the phenyl ring and the dihydroisobenzofuran scaffold are key features that suggest potential bioactivity at monoamine transporters. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test this hypothesis and to further elucidate the pharmacological profile of this intriguing molecule. A thorough understanding of the mechanism of such foundational structures is invaluable for the rational design of new and improved therapeutics for neurological disorders.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram Hydrochloride?

- MedlinePlus. (2025, November 15). Citalopram.

- National Center for Biotechnology Information. (n.d.). Citalopram. StatPearls.

- PharmaCompass. (n.d.). Citalopramum.

- Wikipedia. (n.d.). Talopram.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central.

- Wikipedia. (n.d.). Escitalopram.

- National Center for Biotechnology Information. (n.d.). Escitalopram: a unique mechanism of action. PubMed.

- National Center for Biotechnology Information. (2023, November 10). Escitalopram. StatPearls.

Sources

- 1. This compound | C8H9NO | CID 13472252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Citalopram: MedlinePlus Drug Information [medlineplus.gov]

- 4. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 6. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 7. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citalopramum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Escitalopram - Wikipedia [en.wikipedia.org]

- 10. Escitalopram: a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Amino-1,3-dihydroisobenzofuran Derivatives: A Guide to Biological Activity and Mechanistic Interrogation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold

The 1,3-dihydroisobenzofuran core is a privileged scaffold in medicinal chemistry, forming the structural foundation of notable therapeutics, including the highly successful selective serotonin reuptake inhibitor (SSRI), citalopram.[1] The introduction of an amino group at the 4-position unlocks new vectors for chemical modification and, more importantly, new avenues for biological interaction. This guide moves beyond rudimentary descriptions to provide a deep, mechanistic exploration of novel 4-amino-1,3-dihydroisobenzofuran derivatives. We will dissect the causality behind their synthesis and evaluation, focusing on their significant potential as cholinesterase inhibitors for neurodegenerative diseases like Alzheimer's and as modulators of monoamine transporters for neuropsychiatric disorders. This document is designed for the discerning researcher, offering not just data, but a validated framework for investigation.

Strategic Synthesis of the Core Moiety

The journey to biological evaluation begins with robust and flexible synthetic strategies. The construction of the this compound scaffold is typically approached through multi-step sequences that allow for precise control over substitution patterns. A common strategy involves the preparation of a substituted phthalide (isobenzofuranone) intermediate, which can then be elaborated.[2] For instance, starting from commercially available cyanophthalides, Grignard reactions can be employed to introduce aryl groups, followed by ring closure to form the dihydroisobenzofuran ring.[2] Subsequent functional group manipulations, such as reduction and amination, can then be performed to yield the desired 4-amino derivatives. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse analogue libraries for comprehensive Structure-Activity Relationship (SAR) studies.

Interrogating a Prime Therapeutic Target: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to cognitive decline.[3] Inhibition of the enzymes that hydrolyze ACh—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a clinically validated strategy for symptomatic treatment.[4][5] The 4-aminoquinoline scaffold is a well-established pharmacophore for cholinesterase inhibition, and by analogy, this compound derivatives represent a promising new class of inhibitors.[3][6]

Mechanism of Action: Preserving Cholinergic Signaling

AChE and BChE are serine hydrolases located in the synaptic cleft. They are responsible for the rapid breakdown of acetylcholine, terminating the nerve signal.[7] An effective inhibitor binds to the active site of these enzymes, preventing ACh from being hydrolyzed. This leads to an increased concentration and prolonged duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission. The active site of AChE contains a catalytic triad (Ser-His-Glu) and a peripheral anionic site (PAS), both of which can be targeted by inhibitors.[3]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a reliable, high-throughput method for quantifying the inhibitory potential of novel compounds against AChE.[7][8][9] The principle lies in measuring the product of a reaction catalyzed by AChE. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured spectrophotometrically at 412 nm.[9]

Materials:

-

Acetylcholinesterase (AChE) from human recombinant or other sources

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

Test Compounds (this compound derivatives)

-

Positive Control (e.g., Donepezil, Galantamine)[5]

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. A final concentration of 0.1 U/mL in the well is a good starting point.[7]

-

Prepare a 10 mM stock solution of ATCh in deionized water. Prepare this fresh daily.[7]

-

Prepare a 3 mM solution of DTNB in phosphate buffer. Protect this solution from light.[7]

-

Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO), then create a series of dilutions in phosphate buffer.

-

-

Assay Setup (96-well plate):

-

Blank Wells: Add phosphate buffer and DTNB solution.

-

Control Wells (100% activity): Add phosphate buffer, AChE solution, and DTNB.

-

Test Wells: Add phosphate buffer, AChE solution, DTNB, and the desired concentration of the test compound.

-

Positive Control Wells: Add phosphate buffer, AChE solution, DTNB, and the desired concentration of the positive control inhibitor.

-

-

Pre-incubation:

-

To all wells except the blank, add 20 µL of the AChE solution.

-

To the test and positive control wells, add the corresponding inhibitor dilutions. Add buffer to the control wells.

-

Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the ATCh solution to all wells.

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm every minute for a period of 10-15 minutes to obtain the reaction kinetics.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds is emergent. However, by drawing parallels with other amine-containing heterocyclic inhibitors, we can propose a logical framework for optimization.[3][10]

-

The 4-Amino Group: This group is hypothesized to be a key pharmacophoric feature, likely forming hydrogen bonds or ionic interactions within the enzyme's active site gorge. Its spatial location is critical.[3]

-

Substituents on the Aromatic Ring: Electron-withdrawing or electron-donating groups on the benzene portion of the isobenzofuran ring can modulate the electronic properties and binding affinity of the molecule.[10]

-

Substituents on the Amino Group: The nature of the substituent(s) on the nitrogen atom can influence potency, selectivity (AChE vs. BChE), and pharmacokinetic properties like blood-brain barrier permeability.[4]

| Compound ID | R1 (on Amino) | R2 (on Ring) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |

| REF-DPZ | - | - | 25.5 | 7,500 | 294.1 |

| LEAD-01 | H | H | 150.2 | 450.6 | 3.0 |

| OPT-02 | Methyl | H | 95.8 | 320.1 | 3.3 |

| OPT-03 | H | 6-Fluoro | 121.5 | 550.8 | 4.5 |

| OPT-04 | Methyl | 6-Fluoro | 48.3 | 180.4 | 3.7 |

| OPT-05 | Benzyl | H | 210.0 | 98.5 | 0.47 |

Data are hypothetical for illustrative purposes. REF-DPZ refers to Donepezil.

This hypothetical data illustrates that small alkyl groups on the amine (OPT-02 vs. LEAD-01) and electron-withdrawing groups on the ring (OPT-04 vs. OPT-02) can enhance AChE inhibitory potency. Conversely, bulky hydrophobic groups (OPT-05) may shift selectivity towards BChE.

A Second Pillar: Monoamine Transporter Modulation

The parent compound citalopram, a 1,3-dihydroisobenzofuran derivative, is a potent and selective serotonin reuptake inhibitor (SSRI).[11] This establishes a clear precedent for the activity of 4-amino derivatives at monoamine transporters, which are crucial for treating depression, anxiety, and other mood disorders.[1]

Mechanism of Action: Enhancing Synaptic Serotonin

The serotonin transporter (SERT) is a protein located on the presynaptic neuron that actively removes serotonin from the synaptic cleft, thus terminating its signal.[12] SSRIs bind to SERT, blocking this reuptake process. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to be a primary mechanism of their antidepressant and anxiolytic effects. High selectivity for SERT over the norepinephrine transporter (NET) and dopamine transporter (DAT) is a hallmark of modern antidepressants, as it minimizes side effects.[1][11]

Experimental Protocol: Radioligand Binding Assays

Binding affinity for SERT, NET, and DAT is typically determined using radioligand competition assays. This involves incubating membranes prepared from cells expressing the transporter of interest with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the transporter is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.[1]

Structure-Activity Relationship (SAR) for SERT Binding

Extensive SAR studies on citalopram analogues have yielded critical insights.[1][11]

-

Stereochemistry: The S-(+)-enantiomer (escitalopram) is significantly more potent at SERT than the R-(-)-enantiomer.[1] This enantioselectivity is a crucial consideration for any new derivative.

-

Substitutions on the Dihydroisobenzofuran Ring: Modifications at the 4- and 5-positions are generally well-tolerated. For example, a 5-Bromo or 5-Iodo substitution can result in analogues with SERT binding affinity comparable to or even greater than citalopram itself.[1] The introduction of the 4-amino group represents a significant modification that requires empirical testing to determine its impact on SERT affinity and selectivity.

| Compound ID | Ring Substitution | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| (±)-Citalopram | 5-Cyano | 1.94 | >5000 | >10000 |

| Analogue 1 | 5-Bromo | 1.04 | >10000 | >10000 |

| Analogue 2 | 5-Iodo | 1.42 | >10000 | >10000 |

| Analogue 3 | 4-Bromo | 3.50 | >10000 | >10000 |

| Analogue 4 | 4-Amino | To be determined | To be determined | To be determined |

Data adapted from Zhang et al., 2010.[1]

Expanding the Horizon: Other Potential Biological Activities

While cholinesterase and monoamine transporter inhibition are the most prominent, the this compound scaffold holds potential in other therapeutic areas. Preliminary research on related structures suggests possibilities for:

-

Anti-inflammatory and Analgesic Properties: The core structure may serve as a building block for molecules targeting pathways involved in inflammation and pain.[13]

-

Antimicrobial Activity: Some isobenzofuranone derivatives have demonstrated activity against bacterial and fungal strains.[14]

-

Tyrosinase Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in dermatology.[15]

The Path Forward: From In Vitro to In Vivo Validation

Promising in vitro data is the first step. The critical transition to in vivo models is necessary to establish therapeutic efficacy and safety. For compounds targeting Alzheimer's disease, evaluation in transgenic mouse models (e.g., APP/PS1) would involve assessing improvements in cognitive deficits using tests like the Morris water maze. For antidepressant potential, models such as the forced swim test or tail suspension test in rodents are standard.[16] Pharmacokinetic profiling to ensure adequate blood-brain barrier penetration and favorable drug-like properties is paramount for any CNS-active compound.[6]

Conclusion

Novel this compound derivatives represent a versatile and highly promising class of molecules for drug discovery. Their demonstrated and potential activities as cholinesterase inhibitors and monoamine transporter modulators position them as strong candidates for addressing the immense unmet needs in neurodegenerative and neuropsychiatric disorders. The strategic application of the robust evaluation protocols and SAR principles outlined in this guide will be instrumental in unlocking their full therapeutic potential and advancing the next generation of CNS-targeted agents from the laboratory to the clinic.

References

- BenchChem. (2025). Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine.

- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.

- Aires, A., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central.

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).

- MySkinRecipes. (n.d.). This compound.

- Zhang, P., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central.

- Zhang, P., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)

- El-agrody, A. M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.

- Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.

- Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry.

- de Oliveira, V. M., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

- de Kock, C., et al. (2004). Structure-activity relationships in 4-aminoquinoline antiplasmodials.

- Wei, W., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors.

- Marković, J., et al. (2022). 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. PubMed Central.

- Kamal, A., et al. (2023). Derivatives of 4-aminoantipyrine as anti-Alzheimers butyrylcholinesterase inhibitors.

- Yang, R., et al. (2024).

- Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed.

Sources

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US11643395B2 - Derivatives of 4-aminoantipyrine as anti-Alzheimers butyrylcholinesterase inhibitors - Google Patents [patents.google.com]

- 6. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. attogene.com [attogene.com]

- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound [myskinrecipes.com]

- 14. imjst.org [imjst.org]

- 15. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 4-Amino-1,3-dihydroisobenzofuran Analogs: A Technical Guide for Preclinical Drug Discovery

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,3-dihydroisobenzofuran moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its presence in drugs like citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), underscores its significance in the development of therapeutics for neurological disorders.[1] The addition of an amino group at the 4-position creates a versatile platform for generating novel analogs with the potential to modulate key central nervous system targets. This guide provides a comprehensive framework for the in vitro evaluation of 4-Amino-1,3-dihydroisobenzofuran analogs, designed to elucidate their pharmacological profile and assess their potential as drug candidates. Our approach is rooted in a logical, stepwise progression from primary target engagement to secondary characterization and safety profiling, ensuring scientific rigor and generating a robust data package for decision-making in drug development.

Part 1: Primary Target Engagement - The Monoamine Transporter Panel

Given the structural similarity of the this compound core to established monoamine reuptake inhibitors, the primary hypothesis is that these analogs will interact with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Therefore, the initial phase of in vitro evaluation should focus on quantifying the affinity and functional inhibition of these three key regulators of neurotransmission.

Experimental Workflow for Primary Screening

Caption: Workflow for primary screening of this compound analogs.

Radioligand Binding Assays: Quantifying Target Affinity

The initial step is to determine the binding affinity (Ki) of the analogs for SERT, NET, and DAT. This is typically achieved through competitive radioligand binding assays using membrane preparations from cells stably expressing the human transporters.[1][3]

Rationale: This assay provides a direct measure of the physical interaction between the compound and its target protein. It is a high-throughput and cost-effective method for initial screening and ranking of a library of analogs.

Protocol: Monoamine Transporter Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human SERT, NET, or DAT.

-

Harvest cells at high confluency and homogenize in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).[1]

-

Add increasing concentrations of the this compound analog.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, potent inhibitor).

-

Incubate the plates to allow binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for each analog by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).

-

Functional Uptake Inhibition Assays: Assessing Potency

Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. This is achieved through neurotransmitter uptake inhibition assays, which measure the potency (IC50) of the analogs in blocking the transport of their respective substrates.[4][5][6][7][8]

Rationale: While binding assays confirm target interaction, functional assays demonstrate the biological effect of that interaction. A compound can bind to a transporter without inhibiting its function, so this assay is essential for confirming the desired mechanism of action.

Protocol: Monoamine Transporter Uptake Inhibition Assay

-

Cell Culture:

-

Plate cells stably expressing human SERT, NET, or DAT in a 96-well plate and grow to confluence.

-

-

Uptake Inhibition Assay:

-

Wash the cells with a pre-warmed assay buffer.

-

Pre-incubate the cells with increasing concentrations of the this compound analog or a vehicle control.

-

Initiate the uptake reaction by adding a mixture of a radiolabeled substrate (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) and a corresponding unlabeled substrate.

-

Incubate for a predetermined time within the linear range of uptake.

-

-

Detection and Data Analysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells to release the intracellular radiolabeled substrate.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Plot the percentage of specific uptake against the logarithm of the analog concentration.

-

Calculate the IC50 value for each analog using a non-linear regression analysis.

-

| Parameter | Radioligand Binding Assay | Functional Uptake Assay |

| Output | Ki (inhibition constant) | IC50 (half-maximal inhibitory concentration) |

| Principle | Measures competitive displacement of a radioligand | Measures inhibition of radiolabeled substrate transport |

| Cellular System | Membrane preparations | Whole cells |

| Key Information | Target affinity and selectivity | Functional potency and selectivity |

Part 2: Secondary Assays - Characterizing "Hit" Compounds

Analogs demonstrating high affinity and potency for one or more monoamine transporters in the primary screen ("hits") should be advanced to a panel of secondary assays to further characterize their pharmacological profile.

Experimental Workflow for Secondary Screening

Caption: Workflow for secondary screening of hit compounds.

Monoamine Oxidase (MAO) Inhibition Assays

To ensure that the observed activity is due to transporter inhibition and not inhibition of the primary metabolic enzymes for monoamines, it is essential to screen for activity against MAO-A and MAO-B.[9][10][11][12]

Rationale: MAO inhibitors also increase synaptic monoamine levels but have a different therapeutic and side-effect profile.[10][11] Distinguishing between these mechanisms is critical.

Protocol: MAO-Glo™ Assay

-

Reagent Preparation:

-

Prepare the MAO-A and MAO-B enzymes and their respective substrates according to the manufacturer's protocol (e.g., Promega MAO-Glo™ Assay).

-

-

Inhibition Assay:

-

In a white, opaque 96-well plate, add the MAO enzyme, the test analog at various concentrations, and the MAO substrate.

-

Include positive controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B) and a no-inhibitor control.

-

Incubate at room temperature.

-

-

Detection and Data Analysis:

-

Add the Luciferin Detection Reagent to terminate the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value for each analog against both MAO-A and MAO-B.

-

Off-Target Liability Screening

Psychoactive compounds often exhibit affinity for multiple receptors. For analogs of a citalopram-like scaffold, it is prudent to screen for activity at key serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, as interactions with these can lead to hallucinogenic effects or cardiac valvulopathy, respectively.[13][14]

Rationale: Early identification of potential off-target activities is crucial for predicting potential side effects and guiding lead optimization to improve the selectivity profile.

Protocol: Receptor Binding or Functional Assays

-

Utilize commercially available services or in-house assays (e.g., radioligand binding or functional cell-based assays) to determine the affinity and/or functional activity of the hit compounds at a panel of relevant off-target receptors, with a focus on 5-HT2A and 5-HT2B.

Part 3: Safety and Drug-Like Properties

In parallel with pharmacological characterization, it is essential to assess the safety and developability of the lead candidates.

In Vitro Cytotoxicity Assays

A fundamental assessment is to determine the general cytotoxicity of the compounds in a relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or the cell lines used in the primary assays (e.g., HEK293).[2][15][16][17]

Rationale: This provides an early indication of the therapeutic window. A compound that is highly potent at its target but also highly cytotoxic at similar concentrations is unlikely to be a viable drug candidate.

Protocol: MTT or CellTiter-Glo® Assay

-

Cell Plating:

-

Plate cells in a 96-well plate and allow them to adhere and grow.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the analog for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

-

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, early assessment of hERG liability is a critical step in safety profiling.

Rationale: Proarrhythmic cardiotoxicity is a common reason for the failure of drug candidates in later stages of development. Early screening for hERG inhibition can mitigate this risk.

Protocol: Automated Patch Clamp or Fluorescence-Based Assay

-

Automated Patch Clamp: This "gold standard" method directly measures the effect of the compound on hERG channel currents in cells expressing the channel.

-

Fluorescence-Based Assays: These are higher-throughput methods that use a fluorescent indicator to indirectly measure hERG channel activity. They are suitable for earlier-stage screening.

| Assay | Principle | Throughput | Data Quality |

| Automated Patch Clamp | Direct measurement of ion channel currents | Medium | High (Gold Standard) |

| Fluorescence-Based | Indirect measurement via fluorescent probes | High | Good for screening |

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting candidates with favorable pharmacokinetic profiles.

Rationale: Poor metabolic stability or high potential for drug-drug interactions can terminate the development of an otherwise promising compound.[18]

Key In Vitro ADME Assays:

-

Metabolic Stability in Liver Microsomes: This assay assesses the rate at which the compound is metabolized by liver enzymes, providing an initial estimate of its in vivo clearance.[8][19]

-

Cytochrome P450 (CYP) Inhibition: This assay determines if the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions.[6][10][20][21][22]

-

Plasma Protein Binding: This measures the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target.[19]

-

Solubility and Permeability: These assays predict the compound's ability to be absorbed after oral administration.

Conclusion: A Data-Driven Path to Lead Candidate Selection

The in vitro evaluation strategy outlined in this guide provides a systematic and comprehensive approach to characterizing this compound analogs. By progressing from primary target engagement to detailed secondary pharmacology and safety profiling, researchers can efficiently identify lead candidates with the desired potency, selectivity, and drug-like properties. This data-driven approach is fundamental to mitigating risk and making informed decisions in the challenging but rewarding process of developing novel therapeutics for neurological disorders.

References

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C8H9NO | CID 13472252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. - SORA [openaccess.sgul.ac.uk]

- 18. moleculardevices.com [moleculardevices.com]

- 19. bioivt.com [bioivt.com]

- 20. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound | 98475-10-6 [amp.chemicalbook.com]

The Strategic Role of 4-Amino-1,3-dihydroisobenzofuran in CNS Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the pharmacology and synthetic utility of 4-Amino-1,3-dihydroisobenzofuran, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the pathway from its synthesis to the pharmacological rationale behind its use in developing novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Isobenzofuran Scaffold in Neuropharmacology